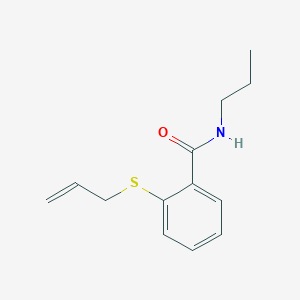

2-(allylthio)-N-propylbenzamide

Description

2-(N-Allylsulfamoyl)-N-propylbenzamide is a secondary sulfonamide derivative synthesized via a green, ultrasound-assisted method involving a one-pot, three-component reaction of N-allyl saccharin, allyl bromide, and propylamine in aqueous solvent . This compound exhibits a unique molecular architecture with an allylsulfamoyl group and a propylbenzamide moiety. Its crystal structure, resolved using single-crystal X-ray diffraction (SCXRD), belongs to the monoclinic P2₁/c space group, featuring intramolecular N–H···O hydrogen bonds that stabilize rotational orientations of substituents on the benzene ring .

Key physicochemical properties include:

- HOMO-LUMO energy gap: 5.3828 eV (calculated via DFT/B3LYP/6-311G(d,p)), indicating moderate chemical reactivity .

- Dipole moment: 4.23 Debye, suggesting polar interactions in biological systems .

- Crystal packing: Layered structures stabilized by N–H···O, C–H···O, and C–H···π interactions, with H···H (59.2%), H···O/O···H (23.5%), and H···C/C···H (14.6%) dominating Hirshfeld surface contributions .

Propriétés

IUPAC Name |

2-prop-2-enylsulfanyl-N-propylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NOS/c1-3-9-14-13(15)11-7-5-6-8-12(11)16-10-4-2/h4-8H,2-3,9-10H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJBZJPKAYVQID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=CC=C1SCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Key Observations :

Electronic and Reactivity Comparisons

| Parameter | 2-(N-Allylsulfamoyl)-N-propylbenzamide | Ethoxzolamide | 4-Amino-N-(2-thiazolyl)benzenesulfonamide |

|---|---|---|---|

| HOMO-LUMO Gap (eV) | 5.38 | 4.90 (DFT/B3LYP) | 5.10 (DFT/B3LYP) |

| Electrophilicity (ω) | 1.42 eV | 1.75 eV | 1.60 eV |

| Ionization Potential (I) | 6.97 eV | 7.20 eV | 6.85 eV |

Key Observations :

- The higher HOMO-LUMO gap of 2-(N-allylsulfamoyl)-N-propylbenzamide (5.38 eV) compared to Ethoxzolamide (4.90 eV) suggests reduced electron mobility, which may correlate with lower carbonic anhydrase inhibition but higher metabolic stability .

- Its moderate electrophilicity (1.42 eV) aligns with sulfonamides designed for targeted enzyme inhibition rather than broad-spectrum reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.